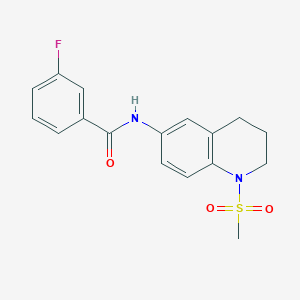

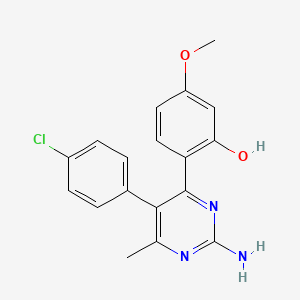

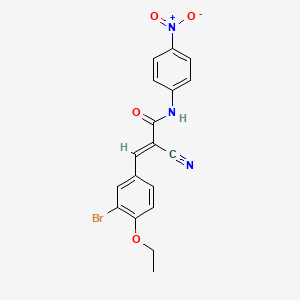

![molecular formula C21H20N4O2S B2846773 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1013804-88-0](/img/structure/B2846773.png)

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2-nitrophenyl azide with 2-(benzo[d]thiazol-2-yl)acetonitrile has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a compound synthesized via aldol condensation reaction of substituted benzaldehydes and acetone in alkaline ethanolic solution exhibited antioxidant potential with IC50 values ranging from 0.13 to 8.43 µmol/ml .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of compounds with structural similarities to 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, highlighting their chemical properties and potential applications. For instance, studies have detailed the synthesis of pyrazole, isoxazole, and pyrazolopyrimidine derivatives from thiophenylhydrazonoacetates, showcasing the versatility of these compounds in heterocyclic synthesis (Mohareb et al., 2004). Additionally, the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been conducted, revealing their promising antibacterial properties (Palkar et al., 2017).

Biological Activity

The potential biological activity of these compounds has been a significant focus of research. For example, the synthesis and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and related compounds have shown toxicity to various bacteria, indicating their potential as antimicrobial agents (Uma et al., 2017). Similarly, metal complexes of heterocyclic sulfonamide, showing strong carbonic anhydrase inhibitory properties, have been synthesized, highlighting the therapeutic potential of these compounds (Büyükkıdan et al., 2013).

Antitumor and Antiviral Activities

Compounds with the benzo[d]thiazol-2-yl and pyrazole moieties have also been evaluated for their antitumor and antiviral activities. A study on the synthesis and characterization of some new bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor agents against hepatocellular carcinoma cell lines (Gomha et al., 2016). Another research highlighted the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable anti-avian influenza virus activity (Hebishy et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)-5-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-13(2)18-12-17(20(26)22-14-8-10-15(27-3)11-9-14)24-25(18)21-23-16-6-4-5-7-19(16)28-21/h4-13H,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMVFLIHXFMVQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

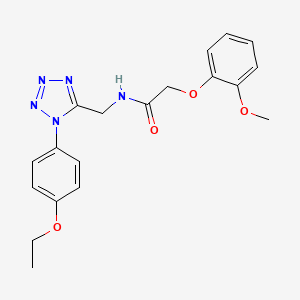

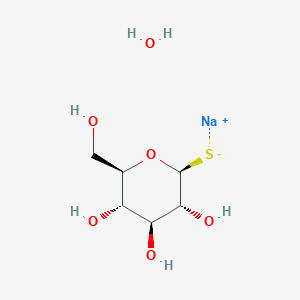

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846695.png)

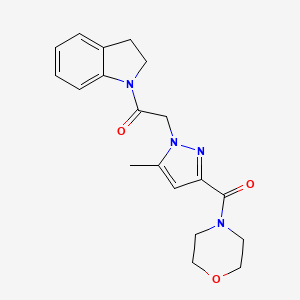

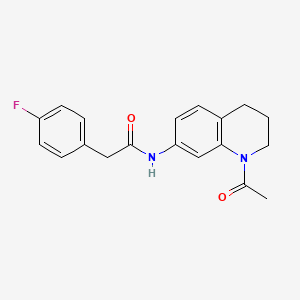

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2846705.png)

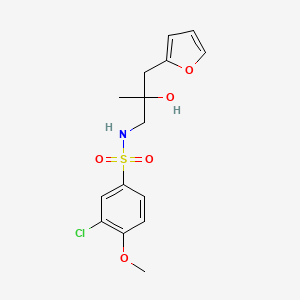

![3-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2846706.png)